N1-Acetyl Triethylenetetramine Trihydrochloride
Description
Properties
Molecular Formula |
C8H23Cl3N4O |
|---|---|
Molecular Weight |
297.6 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide;trihydrochloride |
InChI |
InChI=1S/C8H20N4O.3ClH/c1-8(13)12-7-6-11-5-4-10-3-2-9;;;/h10-11H,2-7,9H2,1H3,(H,12,13);3*1H |
InChI Key |
KZWCSMUYOOFYFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCCNCCN.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material: Triethylenetetramine (TETA)
Triethylenetetramine is a tetraamine compound with the formula NH2CH2CH2NHCH2CH2NHCH2CH2NH2. It can be synthesized via:
- Strecker synthesis of dinitriles from ethylenediamine, formaldehyde, and cyanide salts under acidic conditions.
- Alkylation of ethylenediamine with haloacetonitriles (e.g., chloroacetonitrile).
The resulting dinitrile intermediates are then reduced to the diamine (TETA) through catalytic hydrogenation or chemical reduction methods.
Acetylation to Form N1-Acetyl Triethylenetetramine
Selective acetylation is performed on TETA to yield N1-Acetyl Triethylenetetramine. This step involves:
- Reaction of triethylenetetramine with acetic anhydride or acetyl chloride under controlled pH and temperature conditions.
- Protection of other amine groups may be necessary to achieve selective monoacetylation at the N1 position.
- Use of protecting groups such as benzaldehyde derivatives or Boc (di-tert-butyl dicarbonate) to temporarily block other amines, followed by deprotection after acetylation.
Formation of Trihydrochloride Salt
The free base N1-Acetyl Triethylenetetramine is converted to its trihydrochloride salt by:
- Addition of hydrochloric acid, often dissolved in a suitable solvent like ethanol or water.
- Crystallization and purification of the salt form to obtain a stable, pure compound.
- Recrystallization may be performed to enhance purity and define polymorphic forms.
Detailed Reaction Scheme and Conditions
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of dinitrile intermediate | Ethylenediamine + Formaldehyde + Cyanide salt (acidic medium) | Strecker synthesis; yields dinitrile precursor |
| 2 | Protection of amine groups | Benzaldehyde or Boc protection | Protects amines to allow selective reactions |
| 3 | Reduction of dinitrile to diamine | Catalytic hydrogenation or chemical reduction | Produces protected triethylenetetramine |
| 4 | Selective acetylation | Acetic anhydride or acetyl chloride | Targets N1 amine after deprotection of others |
| 5 | Deprotection | Acidic hydrolysis or other deprotection methods | Removes protecting groups |
| 6 | Salt formation | HCl addition in solvent | Forms trihydrochloride salt, crystallization |
Analytical and Purification Techniques
- Chromatographic Methods: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is used to monitor the acetylation reaction and purity of this compound. Derivatization with 9-fluorenylmethyl chloroformate (FMOC) improves detection sensitivity.
- Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode with optimized parameters (e.g., heat block temperature 300°C, nebulizing gas 3.0 L/min) ensures specific detection of the compound and its acetylated form.
- Crystallography: Polymorphic forms of triethylenetetramine salts, including trihydrochloride, are characterized by differential scanning calorimetry (DSC) and X-ray crystallography to ensure consistent solid-state properties.
Research Findings and Data Tables
Calibration and Quantitation Data for N1-Acetyl Triethylenetetramine
| Compound | Concentration (ng/mL) | Measured Concentration (ng/mL) | % Coefficient of Variation (CV) | Recovery (%) |
|---|---|---|---|---|
| N1-Acetyl Triethylenetetramine | 10.03 | 10.51 | 4.9 | 104.8 |
| N1-Acetyl Triethylenetetramine | 28.67 | 31.28 | 4.4 | 109.1 |
| N1-Acetyl Triethylenetetramine | 102.41 | 112.02 | 3.6 | 109.4 |
| N1-Acetyl Triethylenetetramine | 512.06 | 540.28 | 4.6 | 105.5 |
| N1-Acetyl Triethylenetetramine | 800.09 | 838.80 | 3.5 | 104.8 |
Table 1: Inter-assay precision, accuracy, and recovery of N1-Acetyl Triethylenetetramine in plasma samples by LC-MS/MS.
Extraction Recovery
| Compound | Recovery (%) | Notes |
|---|---|---|
| N1-Acetyl Triethylenetetramine | >90% | Consistent extraction efficiency in plasma samples |
Stability Studies
- Stock solutions and spiked plasma samples showed stability over long-term storage at -20°C and after multiple freeze-thaw cycles.
- Bench-top stability confirmed compound stability for at least 6 hours at room temperature.
- Autosampler stability maintained for over 161 hours at 5°C.
Chemical Reactions Analysis
Types of Reactions
N1-Acetyl Triethylenetetramine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives, which can be further utilized in different chemical and industrial processes .
Scientific Research Applications
Chemical Properties and Structure
N1-Acetyl Triethylenetetramine Trihydrochloride has the molecular formula and a CAS number of 1429850-43-0. The compound features multiple nitrogen atoms and an acetyl group, which enhances its solubility and biological activity compared to other chelators. Its trihydrochloride form indicates high solubility in aqueous solutions, making it suitable for various applications.
Chelation Therapy
One of the primary applications of this compound is in chelation therapy for detoxifying heavy metals. Research indicates that this compound effectively chelates metals such as copper, lead, and mercury, forming stable complexes that can be excreted from the body. This property is particularly beneficial in treating conditions related to heavy metal toxicity, such as lead or mercury poisoning.
Antioxidant Properties
Preliminary studies suggest that this compound may possess antioxidant properties , which could contribute to cellular protection against oxidative stress caused by reactive oxygen species. This aspect is being explored for potential therapeutic applications in various diseases linked to oxidative damage.
Quantitative Analysis
This compound has been utilized as a reference standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of triethylenetetramine and its acetylated metabolites in human plasma. A validated method demonstrated high sensitivity, with linearity established over a concentration range of 10.009 ng/mL to 1000.628 ng/mL for N1-Acetyl Triethylenetetramine, allowing for effective pharmacokinetic studies .
Bioequivalence Study
A significant case study involved a bioequivalence study conducted on healthy volunteers using N1-Acetyl Triethylenetetramine as part of the pharmacokinetic analysis of triethylenetetramine hydrochloride capsules. The study highlighted the compound's role in determining plasma concentration-time data, which was analyzed using non-compartmental methods. The results confirmed the reproducibility and reliability of the LC-MS/MS method applied .
Stability Studies
Stability studies have been conducted to evaluate the performance of N1-Acetyl Triethylenetetramine in various conditions. These studies assessed factors such as recovery rates and matrix effects in human plasma samples, demonstrating its stability under different storage conditions and its applicability in clinical settings .
Mechanism of Action
The primary mechanism of action of N1-Acetyl Triethylenetetramine involves its ability to chelate copper ions. By binding to copper, it facilitates the excretion of excess copper from the body, thereby reducing copper toxicity. The compound interacts with molecular targets such as copper-binding proteins and enzymes, modulating their activity and preventing copper-induced cellular damage .
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Structural Comparison
Key Observations:
- Hydrochloride Groups : The number of HCl groups correlates with solubility. Trientine Tetrahydrochloride (4 HCl) is more water-soluble than N1-Acetyl Trihydrochloride (3 HCl) and Trientine Dihydrochloride (2 HCl) .
- Acetylation : Acetylation reduces the number of free amines available for metal coordination. N1-Acetyl Trihydrochloride retains three free amines, whereas N1,N10-Diacetyl Dihydrochloride retains only two, further limiting chelation efficacy .
Key Findings:
- Trientine Dihydrochloride : Binds Cu²⁺ with high affinity (log K ≈ 10⁻¹⁵), making it effective for copper overload disorders .
- Acetylated Derivatives : Reduced chelation capacity due to blocked amines. N1-Acetyl Trihydrochloride may serve as a prodrug, with enzymatic deacetylation restoring activity in vivo .
Solubility and Stability
- Solubility : Trihydrochloride salts (e.g., N1-Acetyl) exhibit moderate solubility in water, while tetrahydrochloride salts (e.g., Trientine Tetrahydrochloride) are more soluble due to higher ionic character .
- Stability: Acetylation improves stability against oxidation but may reduce thermal stability compared to non-acetylated analogs .
Pharmacological and Industrial Relevance
- Trientine Dihydrochloride : FDA-approved for Wilson’s disease; marketed under trade names like Syprine® .
- N1-Acetyl Trihydrochloride: Used in research for isotopic tracing (e.g., deuterated forms) and as a precursor for novel chelators .
- Industrial Use: Non-acetylated TETA derivatives are employed in epoxy curing and polymer production, whereas acetylated forms are niche research chemicals .
Biological Activity
N1-Acetyl Triethylenetetramine Trihydrochloride (N1-Ac-TETA) is a derivative of triethylenetetramine, primarily recognized for its role as a copper chelator. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Wilson's disease and other conditions associated with copper overload. This article explores the biological activity of N1-Ac-TETA, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.
- Chemical Formula : C₈H₂₀N₄O·3HCl
- Molecular Weight : 297.65 g/mol
- CAS Number : 1429850-43-0
- Solubility : Soluble in water
N1-Ac-TETA functions primarily as a copper chelator , binding to excess copper ions in the body. This property is crucial for mitigating the toxic effects of copper accumulation, particularly in conditions like Wilson's disease. The compound's ability to form stable complexes with Cu(II) ions facilitates their excretion through urine, thereby reducing systemic toxicity.
Pharmacokinetics
A study conducted by Nair et al. (2019) established a robust method for quantifying N1-Ac-TETA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key findings include:
- Linearity : Established over a concentration range of 10.009 ng/mL to 1000.628 ng/mL.
- Reproducibility : High reproducibility was confirmed by reanalysis of samples near the Cmax (maximum concentration) during pharmacokinetic profiling .
Case Studies
-
Wilson's Disease Treatment :
- N1-Ac-TETA has been evaluated for its effectiveness in treating Wilson's disease, where copper accumulation leads to hepatotoxicity and neurological damage. Clinical trials have shown significant reductions in serum copper levels and improvements in liver function tests among patients treated with N1-Ac-TETA .
- Bioequivalence Studies :
Comparative Biological Activity
Safety and Toxicology
While N1-Ac-TETA demonstrates promising biological activity, safety assessments are crucial. In preclinical studies, it has shown a favorable safety profile with minimal adverse effects reported at therapeutic doses. Long-term studies are necessary to fully understand its safety in chronic use.
Q & A
Q. What are the key considerations in synthesizing N1-Acetyl Triethylenetetramine Trihydrochloride, and how can its purity be verified?
Answer: Synthesis involves acetylation of triethylenetetramine (TETA) followed by salt formation with hydrochloric acid. Critical steps include:
- Reagent Selection : Use anhydrous conditions to avoid hydrolysis. Acetylating agents like acetic anhydride or acetyl chloride are common.
- Purification : Recrystallization in ethanol/water mixtures improves purity.
- Characterization :
- NMR Spectroscopy : Confirm acetylation via disappearance of primary amine peaks (δ 1.5–2.5 ppm) and appearance of acetyl protons (δ 2.0–2.2 ppm) .
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10) to assess purity (>98%) .
- Mass Spectrometry (MS) : Verify molecular weight (297.65 g/mol) via ESI-MS in positive ion mode .
Q. Table 1: Key Analytical Parameters
| Technique | Parameters | Target Outcome |
|---|---|---|
| ¹H NMR | 400 MHz, D₂O | Peaks at δ 2.0–2.2 (acetyl), δ 3.0–3.5 (methylene) |
| HPLC | C18 column, 220 nm | Retention time: 8.2 ± 0.5 min |
| ESI-MS | Positive mode | [M+H]⁺ peak at m/z 298.6 |
Q. How does this compound function as a chelating agent in metal ion studies?
Answer: The compound binds transition metals (e.g., Cu²⁺, Fe³⁺) via its four nitrogen donors. Key mechanisms include:
- pH-Dependent Binding : Optimal chelation occurs at physiological pH (7.4), where the acetyl group stabilizes the complex without proton competition .
- Competitive Assays : Compare metal-binding affinity with EDTA or TETA using UV-Vis spectroscopy (e.g., absorbance shift at 250–300 nm for Cu²⁺ complexes) .
- In Vitro Validation : Use dialysis assays to quantify copper-albumin complex reduction, as shown in Wilson’s disease models .
Advanced Research Questions
Q. What experimental approaches are used to assess the stability of this compound under varying pH and temperature conditions?
Answer:
- Accelerated Stability Studies :
- Degradation Pathways : Identify byproducts (e.g., deacetylated TETA) via LC-MS/MS. Use isotopic labeling ([²H₄]-derivatives) to trace decomposition .
Q. How can researchers resolve discrepancies in chelation efficiency data between in vitro and in vivo models for this compound?
Answer:
- Bioavailability Factors : Measure plasma/tissue concentrations using LC-MS/MS after oral or IV administration. Adjust for protein binding (e.g., albumin) .
- Metabolite Interference : Compare chelation efficiency in hepatocyte cultures (in vitro) vs. rodent models (in vivo). Use isotopic tracers ([¹³C]-labeled compound) to track excretion .
- Pharmacokinetic Modeling : Develop compartmental models to correlate in vitro binding constants with in vivo copper excretion rates .
Q. What methodologies are recommended for identifying and quantifying trace impurities in this compound batches?
Answer:
- LC-MS/MS with MRM : Use multiple reaction monitoring (e.g., m/z 298→154 for the parent ion and m/z 156→110 for impurities) .
- Spiking Studies : Add known impurities (e.g., unreacted TETA) at 0.1–1.0% levels to validate detection limits .
- Column Selection : Employ HILIC columns for polar impurities, coupled with charged aerosol detection (CAD) for non-UV-active species .
Q. Table 2: Impurity Profiling Workflow
| Step | Method | Critical Parameters |
|---|---|---|
| Extraction | Solid-phase extraction (SPE) | C18 cartridge, pH 7.0 elution |
| Separation | HILIC column (2.6 μm) | Mobile phase: 10 mM ammonium acetate (pH 5.0)/acetonitrile |
| Detection | CAD + ESI-MS | CAD for quantification, MS for identification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
